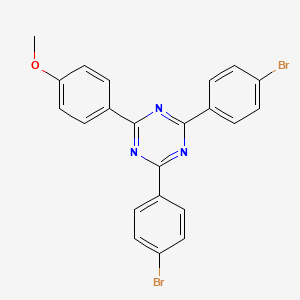
Cyclopropane, 1,2-diiodo-1-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropane, 1,2-diiodo-1-methyl- is a cycloalkane compound with the molecular formula C4H6I2 It is a derivative of cyclopropane, where two iodine atoms and one methyl group are substituted at the 1 and 2 positions of the cyclopropane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropane, 1,2-diiodo-1-methyl- typically involves the reaction of cyclopropane derivatives with iodine and methylating agents. One common method is the iodination of 1-methylcyclopropane using iodine and a suitable oxidizing agent under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of cyclopropane, 1,2-diiodo-1-methyl- may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Cyclopropane, 1,2-diiodo-1-methyl- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other nucleophiles such as hydroxide, amines, or thiols.
Reduction Reactions: The compound can be reduced to form cyclopropane derivatives with different substituents.
Oxidation Reactions: Oxidation can lead to the formation of cyclopropane derivatives with oxygen-containing functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium hydroxide, ammonia, or thiols in polar solvents.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed
Substitution: Cyclopropane derivatives with hydroxyl, amino, or thiol groups.
Reduction: Cyclopropane derivatives with hydrogen or alkyl groups.
Oxidation: Cyclopropane derivatives with carbonyl or carboxyl groups.
Aplicaciones Científicas De Investigación
Cyclopropane, 1,2-diiodo-1-methyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of cyclopropane, 1,2-diiodo-1-methyl- involves its interaction with various molecular targets and pathways. The iodine atoms and the strained cyclopropane ring make the compound highly reactive, allowing it to participate in a range of chemical reactions. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities with potential biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- Cyclopropane, 1,1-diiodo-2-methyl-
- Cyclopropane, 1,2-dibromo-1-methyl-
- Cyclopropane, 1,2-dichloro-1-methyl-
Uniqueness
Cyclopropane, 1,2-diiodo-1-methyl- is unique due to the presence of two iodine atoms, which impart distinct chemical reactivity compared to other halogenated cyclopropane derivatives. The iodine atoms increase the compound’s molecular weight and influence its physical and chemical properties, making it suitable for specific applications in synthesis and research.
Propiedades
Número CAS |
653605-61-9 |
|---|---|
Fórmula molecular |
C4H6I2 |
Peso molecular |
307.90 g/mol |
Nombre IUPAC |
1,2-diiodo-1-methylcyclopropane |
InChI |
InChI=1S/C4H6I2/c1-4(6)2-3(4)5/h3H,2H2,1H3 |
Clave InChI |
LNPUPQPEAUZMFR-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC1I)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


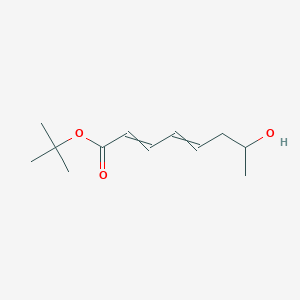
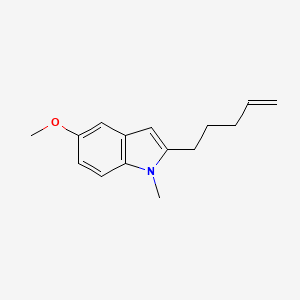
![3-Bromo-7-(pyridin-4-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B12536173.png)
![(2S)-2-[Phenyl({2-[(propan-2-yl)oxy]phenyl}sulfanyl)methyl]morpholine](/img/structure/B12536186.png)
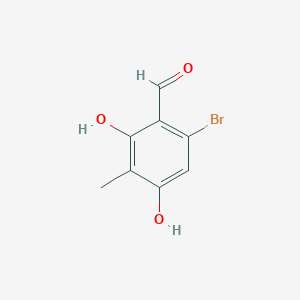
![Acetic acid, 2-phenyl-1-[4-(2-phenyldiazenyl)phenyl]hydrazide](/img/structure/B12536191.png)
![N-{4-[(4-Amino-2,5-dibutoxyphenyl)sulfanyl]phenyl}-2-phenoxyacetamide](/img/structure/B12536200.png)
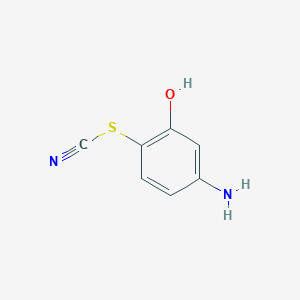
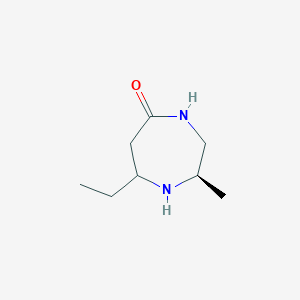
![[5-[[1-(9-borabicyclo[3.3.1]nonan-9-yl)-5-(4-methylbenzoyl)pyrrol-2-yl]-phenylmethyl]-1H-pyrrol-2-yl]-(4-methoxyphenyl)methanone](/img/structure/B12536218.png)
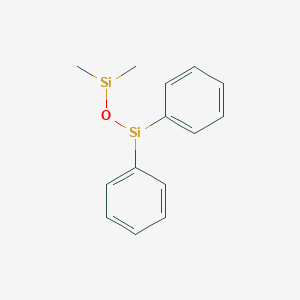
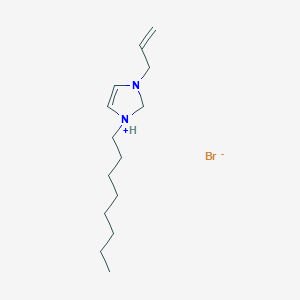
![1H-Indazole, 3-[(3-chlorophenyl)sulfonyl]-1-(4-piperidinyl)-](/img/structure/B12536234.png)
